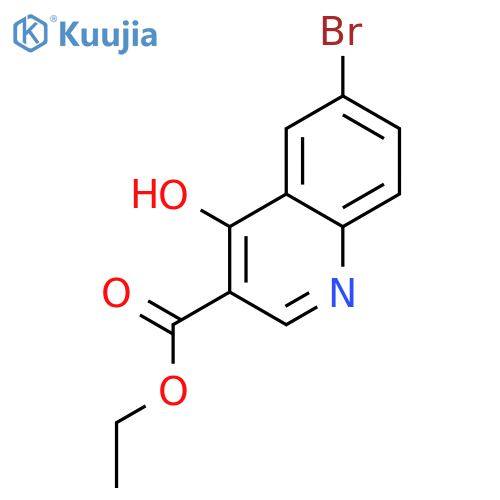

Cas no 122794-99-4 (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate)

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

- 3-Quinolinecarboxylicacid, 6-bromo-4-hydroxy-, ethyl ester (Related Reference)

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

- 3-Quinolinecarboxylicacid, 6-bromo-4-hydroxy-, ethyl ester

- 6-Bromo-4-hydroxy-3-quinolinecarboxylic acid ethyl ester

- Ethyl 4-hydroxy-6-bromoquinoline-3-carboxylate

- Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate

- BUTTPARK 21\09-49

- 4-Hydroxy-6-broMoquinoline-3-carboxylic acid ethyl ester

- 6-Bromo-3-(ethoxycarbonyl)-4-hydroxyquinoline, 6-Bromo-3-(ethoxycarbonyl)-4-hydroxy-1-azanaphthalene

- ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

- ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate

- 6-bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

- 3-QUINOLINECARBOXYLIC ACID, 6-BROMO-4-HYDROXY-, ETHYL ESTER

- 3-Quinolinecarboxylic acid, 6-bromo-1,4-dihydro-4-oxo-, ethyl ester

- 6-bromo-3-et

- 6-Bromo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

- AB7148

- IVZIOBTVAJBBAS-UHFFFAOYSA-N

- SB32039

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester, AldrichCPR

- BDBM50185293

- 5J-053

- Oprea1_440191

- EN300-6504822

- AKOS002262783

- SR-01000425943

- 79607-23-1

- FT-0642988

- J-521176

- PB14138

- SY110029

- DTXSID70351071

- BB 0241158

- CS-M0117

- A864835

- SCHEMBL529424

- PD182859

- AM85513

- SR-01000425943-1

- CBMicro_035845

- BIM-0035878.P001

- 6-Bromo-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

- 122794-99-4

- Z57262142

- CS-M1121

- CHEMBL205257

- 3-CYANO-2-OXO-3-PHENYL-PROPIONICACIDMETHYLESTER

- Oprea1_178211

- AKOS001700940

- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester

- MFCD01911606

- ETHYL6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE

- Oprea1_383488

- ethyl 6-bromo-1,4-dihydro-4-oxoquinoline-3-carboxylate

- MFCD00173362

- 6-bromo-3-ethoxycarbonyl-4-quinolone

- BP-20282

- J-650022

- ethyl 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ethyl6-broMo-4-oxo-1,4-dihydroquinoline-3-carboxylate

- BCP08175

- A890961

- FT-0708559

- STK151300

- STK037845

- DB-041687

- DA-02707

- XH1193

- 6-Bromo-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester

-

- MDL: MFCD28100441

- インチ: 1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)

- InChIKey: IVZIOBTVAJBBAS-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])N2[H])=O

計算された属性

- せいみつぶんしりょう: 294.98400

- どういたいしつりょう: 294.984

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.593

- ゆうかいてん: 286-287 ºC

- ふってん: 394.4°Cat760mmHg

- フラッシュポイント: 192.3°C

- 屈折率: 1.596

- PSA: 59.42000

- LogP: 2.87960

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D565637-25g |

6-Bromo-4-Hydroxyquinoline-3-Carboxylic Acid Ethyl Ester |

122794-99-4 | 97% | 25g |

$180 | 2024-05-23 | |

| abcr | AB339104-5 g |

Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, 95%; . |

122794-99-4 | 95% | 5g |

€107.20 | 2023-04-26 | |

| Chemenu | CM145072-10g |

Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate |

122794-99-4 | 95% | 10g |

$81 | 2022-06-13 | |

| eNovation Chemicals LLC | Y1040501-25g |

3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester |

122794-99-4 | 95+% | 25g |

$130 | 2024-06-08 | |

| Enamine | EN300-6504822-0.1g |

ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |

122794-99-4 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1124868-1g |

6-Bromo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester |

122794-99-4 | 95% | 1g |

$1545 | 2024-07-28 | |

| abcr | AB339104-10 g |

Ethyl 6-bromo-4-hydroxy-3-quinolinecarboxylate, 95%; . |

122794-99-4 | 95% | 10g |

€146.00 | 2023-04-26 | |

| TRC | E900730-100mg |

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |

122794-99-4 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | E900730-1g |

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |

122794-99-4 | 1g |

$98.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028190-250mg |

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |

122794-99-4 | 95% | 250mg |

¥26 | 2024-05-26 |

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 関連文献

-

Jiankang Zhang,Xiaodong Ma,Xiaoqing Lv,Ming Li,Yanmei Zhao,Guoqiang Liu,Shuyu Zhan RSC Adv. 2017 7 2342

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateに関する追加情報

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4) の最新研究動向

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4) は、キノリン骨格を有する有機化合物であり、近年、医薬品中間体や生物活性化合物の合成において重要な役割を果たしています。本化合物は、その特異的な構造から、抗がん剤や抗菌剤などの開発におけるキーインターメディエートとして注目されています。本稿では、この化合物に関する最新の研究動向をまとめ、その応用可能性について考察します。

2023年から2024年にかけて発表された研究によると、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateは、新規抗マラリア剤の開発において重要な前駆体として利用されています。特に、その6位の臭素原子と4位のヒドロキシル基が、標的タンパク質との相互作用に重要な役割を果たすことが明らかになりました。分子ドッキングシミュレーションにより、この化合物がマラリア原虫のDHFR酵素に対して高い親和性を示すことが報告されています。

合成化学の分野では、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateを出発物質とする新たなカップリング反応の開発が進められています。最近の研究では、パラジウム触媒を用いたクロスカップリング反応により、6位の臭素を様々なアリール基やヘテロアリール基に変換する方法が報告されました。この手法は、構造多様性に富んだキノリン誘導体のライブラリ構築に有用であると評価されています。

創薬研究においては、本化合物を基本骨格とした新規チロシンキナーゼ阻害剤の開発が注目されています。2024年初頭に発表された研究では、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateを修飾した一連の誘導体が、EGFR変異型がん細胞に対して選択的な活性を示すことが明らかになりました。特に、3位のカルボキシル酸エチルエステルをアミドに変換した誘導体が、優れた細胞内移行性と阻害活性を併せ持つことが報告されています。

薬物動態研究の分野では、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateの代謝プロファイルに関する新たな知見が得られています。最近のin vitro代謝試験により、本化合物が主に肝臓のCYP3A4によって代謝され、6位の臭素が脱離した後、4位のヒドロキシル基がグルクロン酸抱合を受けることが明らかになりました。これらの知見は、本化合物を基盤とした新規薬剤の設計において重要な考慮事項となります。

結晶構造解析の進展により、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateの固体状態における分子配列が詳細に解明されました。X線結晶構造解析の結果、この化合物は分子内水素結合を形成し、平面的な構造をとることが確認されています。この構造的特徴は、標的タンパク質との相互作用モードを理解する上で重要な情報を提供しています。

今後の展望として、Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateを基本骨格とする新規化合物ライブラリの構築とハイスループットスクリーニングが期待されています。特に、AIを活用したin silicoスクリーニングと本化合物の構造活性相関研究を組み合わせることで、より効率的なリード化合物の最適化が可能になると考えられます。また、PROTAC技術との組み合わせにより、新たな標的タンパク質分解誘導剤の開発への応用も注目されています。

122794-99-4 (Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) 関連製品

- 26892-90-0(Ethyl 4-hydroxyquinoline-3-carboxylate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)